molecular formula C12H10O4 B101632 [1,1'-Biphenyl]-2,2',3,3'-tetrol CAS No. 19261-03-1

[1,1'-Biphenyl]-2,2',3,3'-tetrol

Cat. No.: B101632
CAS No.: 19261-03-1
M. Wt: 218.2 g/mol
InChI Key: AIEZFWSIZQLXEG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,3,3’-tetrol: is an organic compound that consists of two benzene rings connected by a single bond, with four hydroxyl groups attached at the 2, 2’, 3, and 3’ positions. This compound is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,3,3’-tetrol typically involves the hydroxylation of biphenyl derivatives. One common method is the use of a Friedel-Crafts acylation reaction followed by a reduction process. The reaction conditions often include the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,3,3’-tetrol can be achieved through large-scale hydroxylation processes. These processes may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents and catalysts is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,2’,3,3’-tetrol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Partially hydroxylated biphenyl compounds.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used as a building block in organic synthesis. Its hydroxyl groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets.

Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used in the production of polymers and materials with specific properties. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of high-performance materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,3,3’-tetrol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

    Biphenyl: The parent compound without hydroxyl groups.

    [1,1’-Biphenyl]-2,2’-diol: A derivative with two hydroxyl groups.

    [1,1’-Biphenyl]-4,4’-diol: Another derivative with hydroxyl groups at different positions.

Uniqueness: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is unique due to the presence of four hydroxyl groups, which significantly enhance its reactivity and potential applications. The specific positioning of these hydroxyl groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,3-dihydroxyphenyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZFWSIZQLXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940924
Record name [1,1'-Biphenyl]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19261-03-1
Record name (1,1'-Biphenyl)-2,2',3,3'-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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